Scientific Field: Chemical Industry
Application Summary: The catalytic hydrogenation of 1-Nitrocyclohexene could be an alternative source of various useful chemicals: cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine.
Results or Outcomes: The outcomes of this application include the production of various useful chemicals that have found application in the modern chemical industry.
Scientific Field: Organic Chemistry
Application Summary: 1-Nitro-1-cyclohexene was used in the preparation of substituted anilines via chemoselective hydrogenation catalyzed by supported gold nanoparticles (Au/TiO2 and Au/Fe2O3).
Methods of Application: The specific methods of application or experimental procedures involve chemoselective hydrogenation catalyzed by supported gold nanoparticles (Au/TiO2 and Au/Fe2O3).
Results or Outcomes: The outcome of this application is the preparation of substituted anilines.
Methods of Application: The specific methods of application or experimental procedures involve the interaction of 1-nitrocyclohexene with alicyclic amines.
Results or Outcomes: The outcomes of this application include the formation of aza-Michael products or ammonium salts, 2-cyclohexene-1-nitronates.
Scientific Field: Physical Chemistry
Application Summary: 1-Nitrocyclohexene is listed in the Gas Phase Kinetics Database. This suggests that it may be used in studies related to reaction kinetics, particularly in the gas phase.
Results or Outcomes: The outcomes of this application include gaining a better understanding of the reaction kinetics of 1-Nitrocyclohexene.
Application Summary: 1-Nitrocyclohexene is listed as an organic building block. This suggests that it may be used in the synthesis of more complex organic compounds.
Results or Outcomes: The outcomes of this application include the synthesis of more complex organic compounds.
Application Summary: 1-Nitrocyclohexene is listed in the Gas Phase Kinetics Database, suggesting its use in studies related to reaction kinetics, particularly in the gas phase.
Application Summary: 1-Nitrocyclohexene is listed as an organic building block, suggesting its use in the synthesis of more complex organic compounds.
1-Nitrocyclohexene is an organic compound characterized by its molecular formula . It is a C-nitro compound where a nitro group is substituted at the first position of cyclohexene. This compound typically appears as a colorless liquid, although degraded samples may exhibit a pale yellow color. The structure of 1-nitrocyclohexene features a cyclohexene ring with a double bond, making it an unsaturated nitro compound. Its chemical properties include being highly flammable and acting as a strong oxidizing agent, which necessitates careful handling due to its classification as an extremely hazardous substance .
The mechanism of action of 1-Nitrocyclohexene is not directly applicable as it primarily serves as a starting material for further reactions. However, the chemoselective hydrogenation reaction involving 1-Nitrocyclohexene utilizes supported gold nanoparticles as catalysts. These nanoparticles activate the double bond of 1-Nitrocyclohexene, facilitating the addition of hydrogen and the conversion to the corresponding aniline [].
1-Nitrocyclohexene is known for its reactivity, particularly in nucleophilic addition reactions. It can react with various amines, such as morpholine and piperazine, leading to the formation of aza-Michael products. The reaction pathway often depends on the basicity of the amine involved. Additionally, when treated with stronger nucleophiles or organometallic reagents, it can yield intermediate nitronates . The compound also participates in reactions with hydrogen peroxide and flavin mononucleotide, producing hydroxyl radicals, which are highly reactive species .
The primary method for synthesizing 1-nitrocyclohexene involves the nitration of cyclohexene using nitrogen dioxide. This process is often referred to as the Nixian process, which allows for the selective introduction of the nitro group without generating isomers due to the equivalency of all C-H bonds in cyclohexane . Alternative synthetic routes may involve reactions with other nitrating agents or through multi-step organic synthesis techniques.
1-Nitrocyclohexene finds applications in various fields of chemistry and industry. It serves as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic addition reactions makes it valuable for creating more complex organic molecules. Furthermore, its reactivity with organometallic compounds opens avenues for developing novel materials and catalysts .
Interaction studies involving 1-nitrocyclohexene have primarily focused on its reactivity with nucleophiles and electrophiles. Research has demonstrated that this compound can form stable adducts with various amines through nucleophilic addition at the carbon-carbon double bond. The nature of these interactions can lead to diverse products depending on the reaction conditions and the specific nucleophile used . Additionally, its interactions with radical species highlight its potential role in oxidative stress scenarios within biological systems .
1-Nitrocyclohexene shares structural similarities with other nitroalkenes and cyclic compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Nitrocyclohexane | Saturated analogue; used as a precursor to caprolactam | |
2-Nitrocyclohexene | Substituted at position 2; different reactivity | |
3-Nitro-1-pentene | Linear structure; different applications | |
1-Nitro-3-methylcyclopentene | Cyclic structure; unique stereochemistry |
Uniqueness: The unique feature of 1-nitrocyclohexene lies in its unsaturation and specific position of the nitro group, which significantly influences its reactivity profile compared to saturated nitro compounds like nitrocyclohexane. This positioning allows for distinct chemical behavior, particularly in nucleophilic addition reactions.
Irritant